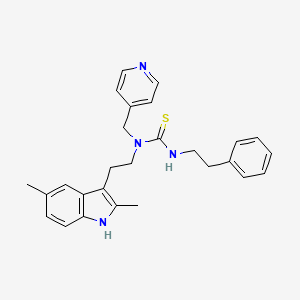

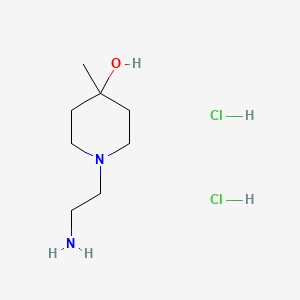

![molecular formula C9H16ClNO B2432241 7-Aminospiro[3.5]nonan-3-one;hydrochloride CAS No. 2551115-31-0](/img/structure/B2432241.png)

7-Aminospiro[3.5]nonan-3-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Aminospiro[3.5]nonan-3-one;hydrochloride is a chemical compound with the CAS Number: 2551115-31-0 . It has a molecular weight of 189.68 . The compound is typically stored at a temperature of 4°C . It is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO.ClH/c10-7-1-4-9(5-2-7)6-3-8(9)11;/h7H,1-6,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.68 . It is typically stored at a temperature of 4°C and is usually available in powder form .Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, compounds similar to 7-Aminospiro[3.5]nonan-3-one hydrochloride have been utilized for the selective determination of drugs. For instance, the use of fluorescamine, a reagent that reacts with primary aromatic amino substituents, has been evaluated for the determination of procainamide and sulfadiazine in the presence of drugs containing primary aliphatic amino substituents. This methodology leverages the differential reaction extents and spectral characteristics between aromatic and aliphatic amines, highlighting the compound's utility in spectrophotofluorometric analysis (Sterling & Haney, 1974).

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, derivatives of aminospiro compounds have been explored for their utility in Diels–Alder reactions, a cornerstone synthetic method for creating cyclic compounds. For example, the synthesis and resolution of 6-aminospiro[4.4]nonan-1-ol and its application as a chiral auxiliary in Diels–Alder reactions demonstrate excellent diastereo- and regiocontrol, as well as endo selectivity. This application underscores the compound's importance in the synthesis of complex organic molecules with precise stereochemistry (Lait, Parvez, & Keay, 2003).

Materials Science Applications

In materials science, the synthesis of spiro-centered benzoxazines illustrates the application of aminospiro compounds in developing thermally stable polymers. The incorporation of spirobiindane and spirobischroman phenol with different amines to synthesize bis(benzoxazine) monomers showcases the impact of spiro centers on polymerization temperature and thermal stability. This research contributes to the development of polymers with enhanced performance characteristics for high-temperature applications (SiniN., Azechi, & Endo, 2015).

Safety and Hazards

The safety information for 7-Aminospiro[3.5]nonan-3-one;hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. The precautionary statements include measures to take in case of exposure or if specific incidents occur .

properties

IUPAC Name |

7-aminospiro[3.5]nonan-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c10-7-1-4-9(5-2-7)6-3-8(9)11;/h7H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHLWWVJAPFMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N)CCC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-dichloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2432159.png)

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432163.png)

![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)